N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN7O2/c20-14-4-1-3-13(9-14)11-27-18(28)6-5-15(25-27)19(29)24-16-10-17(22-12-21-16)26-8-2-7-23-26/h1-10,12H,11H2,(H,21,22,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLQDCQDWIJOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazole ring (known for various biological activities)
- A pyrimidine moiety
- A dihydropyridazine core
- A fluorobenzyl group , which may enhance its pharmacological profile.
2.1 Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been documented to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives can inhibit cancer cell lines effectively, with some compounds demonstrating IC50 values in the low micromolar range .
2.2 Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have demonstrated that certain pyrazole-based compounds can reduce inflammation markers in animal models, suggesting a potential therapeutic application for inflammatory diseases .
2.3 Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal pathogens, indicating possible applications in treating infections .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammatory responses.
- Receptor Modulation : The compound may interact with various receptors, including estrogen and cholecystokinin receptors, contributing to its diverse biological effects .
4.1 Case Study: Anticancer Screening
In a study published by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The results indicated that certain pyrazole derivatives significantly inhibited spheroid growth, suggesting their potential as anticancer agents .
4.2 Case Study: Anti-inflammatory Activity
Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity through TNF-α and IL-6 inhibition assays. Some compounds exhibited up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
5. Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction in TNF-α and IL-6 levels | |
| Antimicrobial | Efficacy against bacterial strains |
6. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory domains. Further studies are warranted to elucidate its full potential and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
